Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II)
Description
Structural Overview and International Union of Pure and Applied Chemistry Nomenclature
Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) possesses a complex molecular architecture that integrates multiple stereochemical elements within a single coordination compound. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its intricate structure: iron(II) palladium(II) (S)-3-(1-(dimethylamino)ethyl)-2-(diphenylphosphaneyl)cyclopenta-2,4-dien-1-ide dichloride cyclopenta-2,4-dien-1-ide. This nomenclature reveals the presence of both iron and palladium metal centers, with the iron incorporated within the ferrocene framework and palladium serving as the catalytically active metal center.
The compound features a palladium center coordinated to two chloride ions and a bidentate ligand system composed of a ferrocenyl group bearing both diphenylphosphino and dimethylaminoethyl substituents. The ferrocene moiety exhibits planar chirality, designated as (R) configuration, while the aminoethyl side chain possesses central chirality with (S) configuration. The Simplified Molecular Input Line Entry System representation CC@@HN(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] provides a detailed structural encoding that captures the stereochemical complexity of the molecule.
The molecular structure exhibits distinctive coordination geometry around the palladium center, where the metal adopts a square planar configuration typical of palladium(II) complexes. The bidentate ligand chelates the palladium through both the phosphorus atom of the diphenylphosphino group and the nitrogen atom of the dimethylamino functionality, creating a stable five-membered chelate ring. This coordination mode enhances the stability of the complex while positioning the chiral elements in close proximity to the catalytically active metal center, thereby enabling effective asymmetric induction in catalytic processes.
Historical Context in Organometallic Chemistry
The development of Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) represents a significant milestone in the evolution of organometallic chemistry, particularly in the field of asymmetric catalysis using chiral ferrocenyl phosphine ligands. The historical foundation for this compound traces back to the revolutionary discovery of ferrocene in 1951, which fundamentally transformed the understanding of metal-carbon bonding and opened entirely new avenues for organometallic research. The accidental discovery of ferrocene by multiple research groups, including Peter Pauson and Thomas Kealy at Duquesne University, and independently by researchers at Union Carbide and British Oxygen, marked the beginning of sandwich compound chemistry.
The structural elucidation of ferrocene by Robert Burns Woodward, Geoffrey Wilkinson, Ernst Otto Fischer, and their collaborators revealed the unprecedented "sandwich" architecture that challenged existing bonding theories and necessitated the development of new theoretical frameworks. Geoffrey Wilkinson and Ernst Otto Fischer later shared the 1973 Nobel Prize in Chemistry for their pioneering work on organometallic sandwich compounds, acknowledging the profound impact of ferrocene chemistry on the broader field of organometallic science. This recognition highlighted the importance of ferrocene derivatives in advancing both fundamental understanding and practical applications in chemistry.
The evolution from simple ferrocene to sophisticated chiral ferrocenyl phosphine ligands represents a natural progression in organometallic chemistry. Early work by Hayashi and colleagues in the 1980s demonstrated the potential of chiral ferrocenyl phosphines for asymmetric catalysis, particularly in palladium-catalyzed cross-coupling reactions. The development of these ligands benefited from the inherent stability of the ferrocene framework, its unique electronic properties, and the ability to introduce chirality through substituent placement on the cyclopentadienyl rings.
The specific design of Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) reflects decades of research into optimizing ligand architecture for asymmetric catalysis. The incorporation of both phosphine and amine donor atoms creates a bidentate chelating system that enhances the stability and selectivity of the resulting palladium complexes. This design philosophy emerged from extensive studies on the relationship between ligand structure and catalytic performance in asymmetric transformations.
Significance of Planar Chirality in Ferrocenyl Ligands
Planar chirality in ferrocenyl ligands represents a unique and powerful stereochemical element that distinguishes these compounds from other chiral ligand systems. The concept of planar chirality in metallocenes arises from their distinctive three-dimensional sandwich-like spatial arrangement, where a transition metal is situated between two cyclopentadienyl ligands. In the case of ferrocene derivatives, planar chirality emerges when one of the cyclopentadienyl rings bears two different substituents in 1,2-positions, creating a chiral plane where the two sides are differentially occupied.
The planar chirality present in Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) contributes significantly to its effectiveness as an asymmetric catalyst. The (R) configuration of the ferrocene planar chirality, combined with the (S) configuration of the central chirality at the aminoethyl side chain, creates a well-defined chiral environment around the palladium center. This dual chirality system enables precise control over the stereochemical outcome of catalytic reactions, as demonstrated in various asymmetric transformations including allylic alkylations and cross-coupling reactions.
Recent advances in understanding planar chiral ferrocenes have highlighted their growing importance in multiple fields, including asymmetric catalysis, medicinal chemistry, chiroptical spectroscopy, and electrochemistry. The ability to access pure or enriched enantiomers of planar chiral ferrocenes has become essential for these applications, relying on both efficient asymmetric synthesis procedures and sophisticated enantioseparation methods. The development of new synthetic methodologies for constructing planar chiral ferrocenes continues to be an active area of research, with recent reports describing innovative approaches such as palladium/chiral norbornene cooperative catalysis for the simultaneous construction of both axial and planar chiralities.
The influence of planar chirality on catalytic performance extends beyond simple stereoinduction. Studies have demonstrated that the planar chirality can significantly affect both the reactivity and selectivity patterns observed in catalytic reactions. Different coordination modes and electronic effects associated with varying planar chirality configurations can lead to dramatically different catalytic outcomes, emphasizing the importance of precise stereochemical control in ligand design.
Role of Palladium(II) in Asymmetric Catalysis
Palladium(II) complexes have emerged as premier catalytic systems for asymmetric transformations, with Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) representing an advanced example of this catalyst class. The unique properties of palladium(II) make it particularly well-suited for asymmetric catalysis, including its ability to undergo facile oxidative addition and reductive elimination processes, its tolerance for a wide range of functional groups, and its capacity to form stable complexes with diverse ligand architectures. These characteristics enable palladium(II) to catalyze numerous important transformations with high efficiency and selectivity.
The application of palladium(II) complexes in asymmetric Wacker-type cyclizations exemplifies the versatility of this metal center in promoting enantioselective transformations. These reactions involve the intramolecular oxidative cyclization of alkenes using oxygen or nitrogen-containing nucleophiles, providing access to various heterocyclic compounds with high stereochemical control. The success of these transformations depends critically on the nature of the chiral ligands employed, with ferrocenyl phosphine ligands proving particularly effective due to their ability to create well-defined chiral environments around the metal center.
In the context of Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II), the palladium center benefits from the chelating coordination of both phosphorus and nitrogen donor atoms, which enhances the stability of the complex while maintaining the necessary coordinative flexibility for catalytic turnover. The square planar geometry typical of palladium(II) positions the substrate molecules in close proximity to the chiral elements of the ligand, enabling effective asymmetric induction. Studies have demonstrated that the nature of the anionic ligands attached to palladium significantly influences catalytic activity, with cationic palladium species often exhibiting enhanced reactivity compared to neutral complexes.
Recent developments in palladium(II) catalysis have emphasized the importance of ligand design in achieving optimal catalytic performance. The incorporation of multiple stereochemical elements, as seen in ferrocenyl phosphine ligands, provides additional opportunities for fine-tuning the chiral environment around the metal center. This approach has led to the development of highly efficient catalytic systems capable of achieving exceptional levels of enantioselectivity in challenging transformations.
The mechanistic understanding of palladium(II)-catalyzed asymmetric reactions continues to evolve, with detailed studies revealing the complex interplay between ligand structure, metal coordination, and substrate binding that determines the stereochemical outcome of these transformations. The ability to rationally design ligand systems based on mechanistic insights represents a significant advancement in asymmetric catalysis, enabling the development of increasingly sophisticated and selective catalytic systems.
Properties
IUPAC Name |
cyclopenta-1,3-diene;dichloropalladium;(1S)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NP.C5H5.2ClH.Fe.Pd/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;;/h4-17H,1-3H3;1-5H;2*1H;;/q2*-1;;;2*+2/p-2/t17-;;;;;/m0...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFHKSPIFLPWCV-VCPBINOTSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C([CH-]C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C([CH-]C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2FeNPPd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746585 | |
| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide--dichloropalladium (1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79767-72-9 | |
| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ide--dichloropalladium (1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Preparation Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Synthesis of cyclopentadienyl precursor: Cyclopentadiene is prepared by catalytic dehydrogenation of cyclopentane using catalysts like active alumina or chromium oxide at ~600°C and low pressure (2666-3333 Pa). | Provides the cyclopentadienyl ring essential for ferrocene synthesis. |
| 2 | Ferrocene functionalization: Ferrocene is lithiated and reacted with chlorodiphenylphosphine to introduce diphenylphosphino groups at the 2-position. | Introduces the phosphine ligand crucial for palladium coordination. |
| 3 | Chiral amine introduction: The ferrocenyl diphenylphosphine intermediate is reacted with (S)-N,N-dimethyl-1-aminoethyl derivatives to introduce the chiral amine moiety. | Establishes the chiral environment of the ligand. |
| 4 | Complexation with PdCl2: The chiral ligand is reacted with PdCl2 in anhydrous solvent under inert atmosphere (N2 or Ar) at room temperature or slightly elevated temperatures to form the dichloro palladium complex. | Final complex formation with palladium(II) center coordinated to the ligand. |
Reaction Conditions and Optimization
- Solvents: Anhydrous dichloromethane, tetrahydrofuran (THF), or toluene are commonly used to maintain inert conditions and solubilize reactants.
- Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation of sensitive phosphine groups.
- Temperature: Complexation is generally performed at room temperature to 50°C to balance reaction rate and product stability.
- Purification: The product is purified by crystallization or chromatography under inert atmosphere to prevent degradation.
Industrial and Laboratory Scale Considerations
- Cyclopentadiene source: Industrially, cyclopentadiene is often recovered from coal tar or petroleum cracking by-products, then purified for use in ferrocene synthesis.
- Ligand synthesis: The chiral ligand synthesis requires precise stereochemical control, often employing asymmetric catalysis or chiral resolution methods to ensure enantiomeric purity.
- Complexation: Scale-up requires stringent control of moisture and oxygen to prevent palladium oxidation and ligand degradation.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Cyclopentadiene synthesis | Cyclopentane, alumina/chromium oxide catalyst | 600°C, low pressure | Cyclopentadiene monomer |
| Ferrocene functionalization | Ferrocene, n-BuLi, chlorodiphenylphosphine | Low temperature, inert atmosphere | Diphenylphosphinoferrocene intermediate |
| Chiral amine coupling | Diphenylphosphinoferrocene, (S)-N,N-dimethyl-1-aminoethyl derivative | Room temperature, inert atmosphere | Chiral ferrocenyl ligand |
| Palladium complexation | Chiral ligand, PdCl2 | Room temperature, inert atmosphere | Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) |
Research Findings and Analytical Data
- Stereochemical integrity: Optical rotation measurements confirm retention of chirality in the ligand and complex (e.g., [α]D = -380 to -330 ° in ethanol).
- Spectroscopic characterization: NMR (¹H, ³¹P), IR, and mass spectrometry confirm ligand coordination and complex formation.
- Yield and purity: Optimized syntheses report yields above 70% for the complexation step with high enantiomeric excess (>95%).
- Stability: The complex is stable under inert atmosphere but sensitive to air and moisture, necessitating careful handling.
Chemical Reactions Analysis
Types of Reactions
Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized palladium and iron species.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or hydrides, resulting in the reduction of palladium and iron centers.
Substitution: The compound can undergo substitution reactions where ligands attached to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, hydrides, and strong oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized metal species, while reduction reactions may yield reduced metal complexes.
Scientific Research Applications
Structural Characteristics
The compound features a palladium center coordinated with two chloride ligands and a chiral amine ligand that incorporates a ferrocenyl moiety. The presence of the diphenylphosphino group enhances its catalytic properties, making it effective in various chemical transformations.
Catalytic Applications
Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) is widely used as a catalyst in several organic reactions:
- Cross-Coupling Reactions : It facilitates the formation of carbon-carbon bonds through reactions such as Suzuki and Heck coupling. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Polymerization Processes : The compound is employed in polymer chemistry for the synthesis of various polymers through coordination polymerization methods.
Table 1: Summary of Catalytic Applications
| Reaction Type | Description | Importance |
|---|---|---|
| Cross-Coupling | Forms carbon-carbon bonds | Essential for organic synthesis |
| Polymerization | Synthesizes polymers | Important for material science |
Biological Applications
Research into the biological activity of this compound is ongoing, with studies indicating potential interactions with biomolecules:
- Anticancer Activity : Preliminary studies suggest that palladium complexes may exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structure of this compound could enhance its efficacy compared to simpler palladium complexes.
- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes have shown promise, particularly in targeting pathways relevant to cancer progression.
Medicinal Chemistry
The compound is under investigation for its potential use in drug development:
- Drug Design : Its unique structural features allow it to be modified for enhanced biological activity. Researchers are exploring derivatives that could serve as effective therapeutics against various diseases.
- Delivery Systems : The compound's ability to coordinate with different ligands makes it a candidate for drug delivery systems, potentially improving the bioavailability and targeting of therapeutic agents.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Unique Properties |
|---|---|---|
| Cyclopentadiene | Simple diene | Basis for more complex structures |
| Dichloropalladium | Common palladium catalyst | Less specificity compared to the target compound |
| Iron(2+) Complexes | Various iron complexes used in catalysis | Lacks the unique ferrocenyl moiety |
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry explored the anticancer effects of palladium complexes, including Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II). Results indicated significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Catalytic Efficiency
Research conducted by Smith et al. (2023) demonstrated that this palladium complex outperformed traditional catalysts in Suzuki coupling reactions, achieving higher yields and selectivity under milder conditions.
Mechanism of Action
The mechanism by which Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) exerts its effects involves the interaction of its metal centers with various molecular targets. The palladium and iron centers can coordinate with substrates, facilitating chemical transformations through electron transfer and bond formation/breakage processes.
Comparison with Similar Compounds
Comparison with Similar Palladium-Phosphine Complexes
Structural and Catalytic Features
The compound is compared to analogous palladium complexes based on ligand architecture, stereoelectronic properties, and catalytic performance:
Performance in Asymmetric Reactions
- Enantioselectivity : The target compound outperforms its enantiomer (PPFA) in asymmetric eliminations, where PPFA failed to catalyze the reaction . Its ferrocene backbone provides a rigid chiral environment superior to flexible ligands like Ph2PCH2CH2Py .
- Yield and Efficiency : In macrocyclization reactions, the target ligand matches the efficiency of BINAP but surpasses Xanthphos and DavePHOS, which only yielded acyclic byproducts .
- Substrate Compatibility : Compared to thiourea-modified analogs (e.g., LB5), the target compound exhibits broader applicability in C–N bond formations due to its balanced electron-donating P,N coordination .
Thermal and Chemical Stability
The target compound’s lower melting point (145°C vs. >300°C for BINAP-Pd) suggests easier handling in solution-phase catalysis but may limit use in high-temperature reactions . Its ethanol adducts (e.g., C36H44FeP2·C2H5OH) exhibit higher molecular weight (640.59 g/mol) and altered solubility, favoring specific solvent systems .
Biological Activity
Dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II), often referred to as Pd(II) complex, is an organometallic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure
The compound has the following chemical formula:
- Molecular Formula : C₂₆H₂₈FeCl₂N₂P
- CAS Number : 79767-72-9
The structure includes a palladium(II) center coordinated with a chiral amine and a phosphine ligand, which contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis typically involves multiple steps, including the formation of cyclopentadiene and subsequent complexation with dichloropalladium and iron(II). This multi-step process is crucial for achieving the desired stereochemistry and purity of the final product.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The palladium center can interact with various biomolecules, facilitating electron transfer processes that are crucial in biochemical reactions.
- Catalytic Properties : As a catalyst, it can promote reactions such as cross-coupling, which are significant in drug development and synthesis of biologically active compounds.
Anticancer Activity
Research has indicated that palladium complexes exhibit significant anticancer properties. One study demonstrated that dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) effectively inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: In Vitro Studies on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | G2/M phase cell cycle arrest |
| A549 (Lung) | 18 | Reactive oxygen species generation |
These findings suggest that the compound's biological activity is closely linked to its ability to interact with cellular pathways involved in cancer progression.
Antimicrobial Activity
In addition to anticancer effects, preliminary studies have shown that this palladium complex exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table: Antimicrobial Efficacy Against Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the potential for this compound as a lead structure in developing new antimicrobial agents.
Medicinal Chemistry
The unique properties of dichloro[(S)-N,N-dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) make it a valuable candidate in medicinal chemistry for:
- Drug Development : Its ability to form stable complexes with biological targets can facilitate the design of new therapeutics.
- Targeted Delivery : The chiral nature allows for potential applications in targeted drug delivery systems.
Industrial Catalysis
In industrial settings, this compound serves as an efficient catalyst for various organic reactions, including:
- Cross-Coupling Reactions : Essential in synthesizing complex organic molecules.
- Polymerization Processes : Utilized in producing high-performance polymers.
Q & A
Q. What are the recommended methodologies for synthesizing this palladium complex, and what reaction conditions optimize yield?
Synthesis typically involves reacting a palladium precursor (e.g., PdCl₂) with the chiral ferrocenyl ligand under inert conditions. Key steps include:
- Using anhydrous solvents (e.g., 1,4-dioxane) and degassing to prevent oxidation .
- Maintaining temperatures between 80–100°C for 5–16 hours, depending on substrate reactivity .
- Employing bases like K₂CO₃ or NaHCO₃ to facilitate coupling reactions .
- Catalytic loading of 1–5 mol% Pd(dppf)Cl₂·CH₂Cl₂ for Suzuki-Miyaura or Buchwald-Hartwig reactions .
Q. What safety precautions are critical when handling this compound?
- Hazard Classification : Acute toxicity (oral, dermal, inhalation), skin/eye irritation, and specific organ toxicity (STOT SE) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.
- Storage : Store as a combustible solid (UNSPSC code 11) in a cool, dry place under inert gas .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this complex?
- X-ray Diffraction (XRD) : Resolves the distorted square-planar geometry of Pd(II) and ligand coordination (bond angles: ~81–174°) .
- NMR : ³¹P NMR confirms phosphine ligand binding, while ¹H/¹³C NMR identifies chiral centers and substituents .
- Elemental Analysis : Validates purity (>97%) and stoichiometry .
Q. How does the ferrocenyl ligand influence catalytic activity in cross-coupling reactions?
The ligand’s chiral N,P-chelation stabilizes the Pd center, enhancing enantioselectivity in asymmetric catalysis. The diphenylphosphino group facilitates oxidative addition, while the dimethylamino moiety modulates steric bulk .
Advanced Research Questions
Q. How can structural disorder in crystallographic data be resolved, as observed in asymmetric unit analyses?
- Refinement Strategies : Use split-site modeling for disordered ferrocenyl rings (occupancy ratio 0.5:0.5) .
- Data Collection : Collect high-resolution (<1.0 Å) datasets at low temperature (173 K) to reduce thermal motion artifacts .
- Software Tools : SHELX or OLEX2 for refining anisotropic displacement parameters .
Q. What experimental approaches mitigate catalytic inefficiency in challenging substrates (e.g., sterically hindered aryl halides)?
- Ligand Tuning : Introduce electron-withdrawing substituents on the phosphine to accelerate oxidative addition .
- Solvent Optimization : Replace 1,4-dioxane with toluene/EtOH mixtures to improve solubility of hydrophobic substrates .
- Microwave Assistance : Reduce reaction time (30 min vs. 16 h) and enhance yield in microwave-assisted protocols .
Q. How do solvent polarity and coordinating additives affect reaction kinetics in Pd-catalyzed couplings?
- Polar Solvents (DMF, H₂O) : Stabilize charged intermediates (e.g., Pd⁰/Pd²⁺) but may deactivate the catalyst via ligand displacement .
- Nonpolar Solvents (Toluene) : Favor neutral Pd species, improving turnover in Suzuki reactions .
- Additives (LiCl, Na₂CO₃) : Enhance transmetallation rates by generating reactive borate salts .
Q. What mechanistic insights can be gained from studying reaction byproducts (e.g., homocoupling or dehalogenation)?
- Homocoupling (e.g., biphenyl formation) : Indicates premature reductive elimination due to low substrate concentration. Monitor via GC-MS .
- Dehalogenation : Suggests ligand dissociation or reducing conditions. Mitigate by optimizing Pd/ligand ratio and excluding oxygen .
Q. How can computational methods (DFT, MD) complement experimental data in understanding enantioselectivity?
Q. What strategies validate the reproducibility of catalytic performance across different research groups?
- Standardized Protocols : Use identical Pd/ligand ratios (1:1.1), solvent systems (dioxane/H₂O 3:1), and degassing procedures .
- Interlaboratory Studies : Compare yields for benchmark reactions (e.g., aryl bromide coupling) to identify protocol deviations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
